Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride typically involves the esterification of 3-amino-2-hydroxy-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as toluene or dichloromethane, with the reaction mixture being heated under reflux .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride can undergo various chemical reactions, including:
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-oxo-2-hydroxy-5-methylhexanoate.
Reduction: Formation of 3-amino-2-hydroxy-5-methylhexane.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-hydroxy-4-methylhexanoate hydrochloride
- Ethyl 3-amino-2-hydroxy-5-ethylhexanoate hydrochloride
- Ethyl 3-amino-2-hydroxy-5-methylpentanoate hydrochloride
Uniqueness
Ethyl 3-amino-2-hydroxy-5-methylhexanoate hydrochloride is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups on the same carbon chain, which allows it to participate in a wide range of chemical reactions and biological interactions .
Properties
Molecular Formula |
C9H20ClNO3 |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
ethyl 3-amino-2-hydroxy-5-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO3.ClH/c1-4-13-9(12)8(11)7(10)5-6(2)3;/h6-8,11H,4-5,10H2,1-3H3;1H |
InChI Key |
MAVSPMFANAUYQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(CC(C)C)N)O.Cl |
Origin of Product |
United States |
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